aldehydo-D-arabinose 5-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

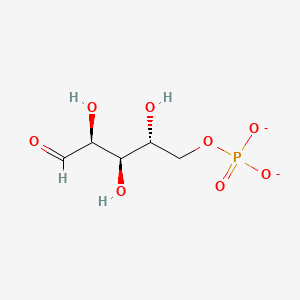

Aldehydo-D-arabinose 5-phosphate(2-) is an organophosphate oxoanion that is the dianion of D-arabinose 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It has a role as an Escherichia coli metabolite. It is a conjugate base of an aldehydo-D-arabinose 5-phosphate.

Aplicaciones Científicas De Investigación

Metabolic Pathways

Aldehydo-D-arabinose 5-phosphate(2-) plays a crucial role in the metabolism of pentoses, particularly in bacteria and fungi. Recent studies have highlighted its involvement in non-phosphorylative pathways for pentose metabolism, which diverges from traditional phosphorylative routes. For instance, research on Herbaspirillum huttiense has demonstrated that D-arabinose can be metabolized through a non-phosphorylative route, leading to the production of key intermediates such as α-ketoglutarate and pyruvate via aldehydo-D-arabinose 5-phosphate(2-) .

Synthesis of Biologically Relevant Compounds

Aldehydo-D-arabinose 5-phosphate(2-) serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are utilized in creating glycosylated compounds that have potential therapeutic applications. For example, it has been shown that the compound can be used as a precursor for synthesizing azido derivatives, which are valuable in medicinal chemistry and bioconjugation processes .

Enzymatic Reactions

The compound acts as a substrate for several enzymes involved in carbohydrate metabolism. Studies have identified specific enzymes that utilize aldehydo-D-arabinose 5-phosphate(2-) as a substrate, contributing to the understanding of its biochemical properties and potential applications in metabolic engineering . The kinetic parameters of these enzymatic reactions indicate that aldehydo-D-arabinose 5-phosphate(2-) can be efficiently converted into other metabolites, which may enhance its utility in synthetic biology .

Detection and Diagnostic Applications

Recent innovations have explored using aldehydo-D-arabinose 5-phosphate(2-) for detecting specific bacterial strains, particularly Gram-negative bacteria. Its derivatives can be employed in assays aimed at identifying bacterial infections, thereby facilitating rapid diagnostics in clinical settings . The specificity of these compounds towards certain bacterial enzymes makes them promising candidates for developing sensitive detection methods.

Case Studies and Research Findings

Several case studies have demonstrated the utility of aldehydo-D-arabinose 5-phosphate(2-) across different applications:

-

Case Study 1: Metabolic Engineering

Research involving E. coli has shown that introducing genes related to D-arabinose metabolism can enhance the organism's ability to utilize aldehydo-D-arabinose 5-phosphate(2-), leading to improved yields of desired metabolites . -

Case Study 2: Synthesis Pathways

In synthetic organic chemistry, aldehydo-D-arabinose 5-phosphate(2-) has been successfully used as a building block for synthesizing complex carbohydrates and glycoproteins, showcasing its versatility in chemical synthesis . -

Case Study 3: Diagnostic Applications

A study highlighted the development of a diagnostic assay utilizing derivatives of aldehydo-D-arabinose 5-phosphate(2-) for rapid identification of pathogenic bacteria, demonstrating its potential role in clinical diagnostics .

Análisis De Reacciones Químicas

Molecular Characteristics

-

Molecular Formula : C₅H₉O₈P²⁻

-

Molecular Weight : 228.09 g/mol

-

CAS Number : 13137-52-5

-

Charge : -2 at physiological pH

Enzymatic Reactions

Aldehydo-D-arabinose 5-phosphate(2-) participates in several enzymatic reactions:

-

Condensation Reactions : It can undergo aldol-like condensation with phosphoenolpyruvate, leading to the formation of bis-phosphorylated intermediates. This reaction is facilitated by specific catalytic residues such as Asn26, Lys60, and Asp250, which stabilize the substrate during the reaction process .

| Enzyme | Reaction Type | Substrates | Products |

|---|---|---|---|

| KDO8P synthase | Aldol-like condensation | Aldehydo-D-arabinose 5-phosphate(2-), Phosphoenolpyruvate | KDO8P, Phosphate |

Non-Phosphorylative Pathways

Recent studies have identified non-phosphorylative pathways for pentose metabolism that utilize aldehydo-D-arabinose 5-phosphate(2-) as an intermediate. These pathways diverge from traditional phosphorylative routes and can lead to the production of metabolic products such as pyruvate and α-ketoglutarate .

Biological Significance

Aldehydo-D-arabinose 5-phosphate(2-) is crucial for bacterial metabolism, particularly in organisms that metabolize pentoses. It serves as a key intermediate in pathways that convert pentoses into energy-rich compounds through fermentation or respiration processes.

Propiedades

Fórmula molecular |

C5H9O8P-2 |

|---|---|

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4-,5+/m1/s1 |

Clave InChI |

PPQRONHOSHZGFQ-WDCZJNDASA-L |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

SMILES isomérico |

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)([O-])[O-] |

SMILES canónico |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

Sinónimos |

arabinose 5-phosphate arabinose 5-phosphate, (beta-D)-isomer arabinose 5-phosphate, di-Li salt D-A-5-P D-arabinose 5-phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.